BenchChemオンラインストアへようこそ!

2-Deoxy-scyllo-inosamine

Radical SAM enzymology Butirosin biosynthesis Substrate specificity profiling

2-Deoxy-scyllo-inosamine (DOIA; also catalogued as 3-amino-2,3-dideoxy-D-myo-inositol or 1-amino-1,2-dideoxy-scyllo-inositol) is a chiral aminocyclitol with the molecular formula C₆H₁₃NO₄ (MW 163.17 g/mol) and the IUPAC name (1R,2S,3S,4R,5S)-5-aminocyclohexane-1,2,3,4-tetrol. It is formally defined as scyllo-inosamine in which the 2-hydroxy group is replaced by hydrogen, and it functions as an obligatory intermediate in the biosynthesis of the 2-deoxystreptamine (DOS) aminocyclitol core shared by clinically vital aminoglycoside antibiotics including butirosin, kanamycin, neomycin, ribostamycin, and gentamicin.

Molecular Formula C6H13NO4
Molecular Weight 163.17 g/mol
CAS No. 75419-36-2
Cat. No. B3432674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deoxy-scyllo-inosamine
CAS75419-36-2
Molecular FormulaC6H13NO4
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1O)O)O)O)N
InChIInChI=1S/C6H13NO4/c7-2-1-3(8)5(10)6(11)4(2)9/h2-6,8-11H,1,7H2/t2-,3+,4+,5-,6-/m0/s1
InChIKeyQXQNRSUOYNMXDL-KGJVWPDLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Deoxy-scyllo-inosamine (CAS 75419-36-2): Core Identity and Procurement-Relevant Classification


2-Deoxy-scyllo-inosamine (DOIA; also catalogued as 3-amino-2,3-dideoxy-D-myo-inositol or 1-amino-1,2-dideoxy-scyllo-inositol) is a chiral aminocyclitol with the molecular formula C₆H₁₃NO₄ (MW 163.17 g/mol) and the IUPAC name (1R,2S,3S,4R,5S)-5-aminocyclohexane-1,2,3,4-tetrol [1]. It is formally defined as scyllo-inosamine in which the 2-hydroxy group is replaced by hydrogen, and it functions as an obligatory intermediate in the biosynthesis of the 2-deoxystreptamine (DOS) aminocyclitol core shared by clinically vital aminoglycoside antibiotics including butirosin, kanamycin, neomycin, ribostamycin, and gentamicin [2]. The compound is not a terminal antibiotic itself; its procurement value lies in its use as a pathway-authenticated substrate or analytical reference standard for enzymological, biosynthetic engineering, and inhibitor-screening studies [3].

Why 2-Deoxy-scyllo-inosamine Cannot Be Replaced by Generic Aminocyclitol Analogs in Pathway-Critical Applications


Superficially similar aminocyclitols—scyllo-inosamine, 2-deoxy-scyllo-inosose, scyllo-inositol, or even the downstream product 2-deoxystreptamine—cannot substitute for 2-deoxy-scyllo-inosamine in enzymological or biosynthetic studies because the enzymes that process DOIA exhibit stringent substrate discrimination. The radical SAM dehydrogenase BtrN (EC 1.1.99.38), which catalyzes the third committed step of butirosin biosynthesis, shows only 3.3% relative activity toward scyllo-inositol and 0.9% toward myo-inositol compared with DOIA [1]. Furthermore, gene-disruption experiments demonstrate that elimination of the btrN gene arrests the pathway specifically between DOIA and DOS, proving that no alternative substrate can bypass this intermediate in vivo [2]. These quantitative selectivity data mean that procurement of the exact C-2 deoxy, C-1 amino stereoisomer is non-negotiable for assays intending to recapitulate the native biosynthetic sequence.

2-Deoxy-scyllo-inosamine: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


BtrN Dehydrogenase Substrate Selectivity: 30-Fold Discrimination Against Scyllo-inositol

When assayed with the radical SAM dehydrogenase BtrN from Bacillus circulans, 2-deoxy-scyllo-inosamine (DOIA) exhibits 100% relative activity. Under identical conditions, the parent cyclitol scyllo-inositol shows only 3.3% activity, myo-inositol shows 0.9%, and the downstream product 2-deoxystreptamine shows 14.4% [1]. No detectable activity is observed with 1L-chiro-inositol, muco-inositol, allo-inositol, D-glucose, D-glucosamine, or 2,3-dideoxy-scyllo-inosose [1]. This establishes DOIA as the kinetically preferred physiological substrate, with a >30-fold margin over the closest cyclitol analog tested.

Radical SAM enzymology Butirosin biosynthesis Substrate specificity profiling

BtrN Michaelis Constant (Km): Sub-micromolar Affinity for DOIA Versus Millimolar-range SAM

The Michaelis constant (Km) of BtrN for 2-deoxy-scyllo-inosamine is 0.022 mM (22 µM), determined at pH 8.0 and 28°C with saturating SAM [1][2]. By comparison, the Km of BtrN for its co-substrate S-adenosyl-L-methionine (SAM) is 0.46 mM (460 µM) under the same conditions — a 21-fold higher value [1]. The 21-fold lower Km for DOIA compared with SAM indicates that the enzyme has evolved substantially higher binding affinity for the aminocyclitol substrate than for the universal methyl-donor cofactor, consistent with DOIA being the specificity-determining substrate.

Enzyme kinetics Radical SAM dehydrogenase BtrN characterization

Ordered Bi Ter Kinetic Mechanism with Substrate Inhibition: DOIA-Specific Regulatory Behavior

Kinetic analysis of BtrN reveals that 2-deoxy-scyllo-inosamine (DOIA) exhibits pronounced substrate inhibition, whereas the co-substrate SAM does not [1][2]. This asymmetric inhibition pattern is diagnostic of an Ordered Bi Ter mechanism in which SAM binds first and DOIA binds second [1]. The substrate inhibition by DOIA, but not by SAM, implies that excess DOIA can form a non-productive enzyme-SAM-DOIA ternary complex at high concentrations, a regulatory feature not observed with the precursor 2-deoxy-scyllo-inosose or the product amino-DOI in this enzyme system. In contrast, the NAD(P)+-dependent dehydrogenase NeoA (EC 1.1.1.329), which also processes DOIA, uses a different cofactor and requires zinc, showing no reported substrate inhibition [3].

Enzyme mechanism Substrate inhibition Radical SAM dehydrogenase

Pathway-Committed Intermediate Status Confirmed by Gene Disruption: No Bypass Possible

Disruption of the btrN gene in the butirosin producer Bacillus circulans causes complete interruption of the biosynthetic pathway specifically between 2-deoxy-scyllo-inosamine (DOIA) and 2-deoxystreptamine (DOS), resulting in a butirosin-non-producing phenotype [1]. In complementary feeding experiments, DOIA was converted to butirosins by mutant groups C through F, whereas the precursor 2-deoxy-scyllo-inosose was converted only by mutants of groups E and F—a narrower complementation range [2]. This demonstrates that DOIA is the latest intermediate before the pathway bifurcation point and that no endogenous shunt pathway can compensate for its absence.

Biosynthetic pathway validation Gene disruption Butirosin genetics

Unique Dual-Dehydrogenase Compatibility Enables Cross-Platform Pathway Analysis

2-Deoxy-scyllo-inosamine (DOIA) is the only aminocyclitol intermediate in DOS biosynthesis that can be processed by two completely distinct dehydrogenase classes: (i) the radical SAM-dependent BtrN (EC 1.1.99.38), which uses SAM as an electron acceptor and operates under strict anaerobiosis with a [4Fe-4S] cluster-dependent radical mechanism, and (ii) the NAD(P)+-dependent, zinc-requiring NeoA/KanK (EC 1.1.1.329), which operates under aerobic conditions [1][2]. The upstream precursor 2-deoxy-scyllo-inosose is processed only by aminotransferases, and the downstream product amino-DOI is processed only by aminotransferases en route to DOS; neither can engage both dehydrogenase systems. This dual-enzyme convergence on a single intermediate is not observed for scyllo-inosamine or any other aminocyclitol in the pathway [3].

Enzyme diversification Biosynthetic pathway engineering Aminoglycoside biosynthesis

Synthesis Provenance: Stereoselective Deoxygenation Route from myo-Inositol Establishes Defined Stereochemistry

The primary published synthetic route to 2-deoxy-scyllo-inosamine proceeds via stereoselective deoxygenation of myo-inositol using LTBH (lithium tri-tert-butoxyaluminohydride), followed by reductive amination, yielding the defined (1R,2S,3S,4R,5S) stereoisomer [1]. This stands in contrast to scyllo-inosamine, which retains the full hydroxyl complement and requires a distinct synthetic strategy. The synthesis also generates the tritium-labelled [³H]-DOIA isotopologue, enabling precise tracer studies [1]. For procurement, this means that the commercially available compound (typical purity ≥95% ) carries a well-defined stereochemical identity that cannot be assumed for generic 'aminodeoxyinositol' preparations from non-validated sources.

Chemical synthesis Stereoselective deoxygenation Aminocyclitol chemistry

Validated Application Scenarios for 2-Deoxy-scyllo-inosamine Based on Quantitative Differentiation Evidence


In Vitro Reconstitution of the Butirosin DOS Biosynthetic Pathway (Steps 2–3)

For laboratories reconstituting the 2-deoxystreptamine biosynthetic pathway in vitro—whether for mechanistic enzymology or for cell-free aminoglycoside production—2-deoxy-scyllo-inosamine is the obligatory substrate for the dehydrogenase step. The BtrN enzyme accepts DOIA with a Km of 0.022 mM, and its gene disruption abolishes butirosin production in vivo [1]. Using 2-deoxy-scyllo-inosose (the precursor) would bypass the dehydrogenase entirely, while using scyllo-inositol would yield only 3.3% of the maximal activity, rendering the assay uninformative [2]. DOIA is commercially available at ≥95% purity, enabling reproducible kinetic and mechanistic studies [3].

Radical SAM Dehydrogenase Mechanistic Studies Using EPR and Isotopic Tracing

BtrN-catalyzed oxidation of DOIA proceeds through a C-3 radical intermediate detectable by EPR spectroscopy, with the hydrogen atom at C-3 directly transferred to 5′-deoxyadenosine [1][2]. The availability of stereospecifically deuterated [3-²H]-DOIA and [2,2-²H₂]-DOIA isotopologues—accessible via the published synthesis [3]—enables precise mechanistic dissection of hydrogen-atom abstraction and radical intermediate formation. No other aminocyclitol in the pathway generates a comparably well-characterized substrate radical, making DOIA the substrate of choice for radical SAM mechanistic investigations.

Metabolic Engineering of Heterologous Aminoglycoside Producers

DOIA serves as a validated pathway intermediate for feeding studies in engineered strains. The compound is converted to butirosins by a broader range of mutant classes (C–F) than its precursor 2-deoxy-scyllo-inosose (E and F only), establishing it as the preferred substrate for diagnosing blockages late in the DOS pathway [1]. For synthetic biology groups constructing heterologous aminoglycoside pathways in Streptomyces or Escherichia coli, DOIA is the optimal intermediate for verifying functional expression of the dehydrogenase module (NeoA/BtrN) before committing to full-pathway assembly [2].

Dual-Platform Enzyme Assay Development: Aerobic and Anaerobic Dehydrogenase Screening

Because DOIA is the only aminocyclitol processed by both NAD(P)+-dependent (NeoA, aerobic) and radical SAM-dependent (BtrN, strictly anaerobic) dehydrogenases, a single procurement supports assay development across two fundamentally different enzyme platforms [1][2]. This reduces procurement complexity for core facilities or screening groups that need to validate both enzyme classes. The substrate inhibition behavior of DOIA toward BtrN (but not toward NeoA) further provides a built-in diagnostic for distinguishing which dehydrogenase is active in a mixed or uncharacterized enzyme preparation [3].

Quote Request

Request a Quote for 2-Deoxy-scyllo-inosamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.